Cas no 10128-72-0 (methyl 3-hydroxypyridine-4-carboxylate)

methyl 3-hydroxypyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-hydroxyisonicotinate
- 3-HYDROXYPYRIDINE-4-CARBOXYLIC ACID METHYL ESTER
- 4-Pyridinecarboxylicacid, 3-hydroxy-, methyl ester
- methyl 3-hydroxypyridine-4-carboxylate
- 3-Hydroxy-4-pyridinecarboxylic acid methyl ester
- Methyl 3-hydroxypyridine-4-carboxylate, 4-(Ethoxycarbonyl)-3-hydroxypyridine
- Methyl 3-hydroxyisonicotinate ,95%
- Methyl3-hydroxypyridine-4-carboxylate
- 4-Pyridinecarboxylic acid, 3-hydroxy-, methyl ester
- methylhydroxyisonicotinate
- KSC499M7B
- methyl 3-hydroxy-isonicotinate
- PYR105
- OJRUFSZEJPZKQV-UHFFFAOYSA-N
- WT643
- BCP26941
- CL0150
- AM802836
- MFCD00661299
- EN300-107092
- CS-W002652
- 3-Hydroxy-isonicotinic acid methyl ester
- 10128-72-0
- SCHEMBL3028074
- FT-0680369
- AC-23184
- J-522178
- AKOS005070472
- SB15810
- 4K-915
- DTXSID30497146
- A15056
- SY005796
- DB-049855
-
- MDL: MFCD00661299
- Inchi: 1S/C7H7NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h2-4,9H,1H3
- InChI Key: OJRUFSZEJPZKQV-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C(C1C([H])=C([H])N=C([H])C=1O[H])=O
Computed Properties
- Exact Mass: 153.04300
- Monoisotopic Mass: 153.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.4
- XLogP3: 0.9
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.287
- Melting Point: 79-80 ºC
- Boiling Point: 313.6℃ at 760 mmHg
- Flash Point: 143.4℃
- Refractive Index: 1.552
- PSA: 59.42000
- LogP: 0.57380
methyl 3-hydroxypyridine-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P301+P312+P330
- Hazard Category Code: 20/22
- Safety Instruction: 36/37
- HazardClass:IRRITANT
- Storage Condition:Room temperature
methyl 3-hydroxypyridine-4-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 3-hydroxypyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W002652-5g |
methyl 3-hydroxyisonicotinate |
10128-72-0 | >97.0% | 5g |
$93.0 | 2022-04-28 | |
eNovation Chemicals LLC | Y1298577-1G |
methyl 3-hydroxypyridine-4-carboxylate |
10128-72-0 | 97% | 1g |
$145 | 2023-05-13 | |
Enamine | EN300-107092-5.0g |
methyl 3-hydroxypyridine-4-carboxylate |
10128-72-0 | 95% | 5g |
$100.0 | 2023-06-10 | |
eNovation Chemicals LLC | D544303-5g |
Methyl 3-hydroxyisonicotinate |
10128-72-0 | 97% | 5g |
$180 | 2024-05-24 | |
Enamine | EN300-107092-0.1g |
methyl 3-hydroxypyridine-4-carboxylate |
10128-72-0 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
Enamine | EN300-107092-0.25g |
methyl 3-hydroxypyridine-4-carboxylate |
10128-72-0 | 95% | 0.25g |
$19.0 | 2023-10-28 | |
Enamine | EN300-107092-0.5g |
methyl 3-hydroxypyridine-4-carboxylate |
10128-72-0 | 95% | 0.5g |
$25.0 | 2023-10-28 | |
eNovation Chemicals LLC | D381543-100g |
Methyl 3-hydroxyisonicotinate |
10128-72-0 | 97% | 100g |
$1800 | 2023-09-03 | |
Apollo Scientific | OR51771-10g |
Methyl 3-hydroxyisonicotinate |
10128-72-0 | 98% | 10g |
£267.00 | 2025-02-20 | |
TRC | M323563-500mg |
Methyl 3-hydroxyisonicotinate |
10128-72-0 | 500mg |
$87.00 | 2023-05-17 |
methyl 3-hydroxypyridine-4-carboxylate Related Literature
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on methyl 3-hydroxypyridine-4-carboxylate
Comprehensive Overview of Methyl 3-Hydroxypyridine-4-Carboxylate (CAS No. 10128-72-0): Structure, Synthesis, and Applications
Methyl 3-hydroxypyridine-4-carboxylate, identified by the chemical identifier CAS No. 10128-72-0, is a heterocyclic organic compound that belongs to the class of pyridine derivatives. Its molecular structure features a six-membered pyridine ring substituted with a hydroxyl group at the C3 position and a carboxylic ester functionality at the C4 position. This unique combination of functional groups imparts distinct chemical reactivity and biological properties, making it a focal point in contemporary medicinal chemistry and materials science research.
The core scaffold of methyl 3-hydroxypyridine-4-carboxylate has garnered significant attention due to its versatility in synthetic transformations. The hydroxyl group at the C3 position can participate in hydrogen bonding, while the ester moiety at C4 serves as a strategic handle for further derivatization. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antidiabetic agents and anti-inflammatory compounds. For instance, a 2023 study published in Organic & Biomolecular Chemistry demonstrated that derivatives of this compound exhibited enhanced α-glucosidase inhibitory activity, positioning them as potential candidates for type 2 diabetes management.
Synthetic pathways to CAS No. 10128-72-0 typically involve multistep strategies leveraging modern catalytic methodologies. One prominent approach employs transition-metal-catalyzed cross-coupling reactions to construct the pyridine core, followed by selective hydroxylation and esterification steps. A notable advancement reported in Advanced Synthesis & Catalysis (Q3 2024) utilized palladium-catalyzed C-H activation to achieve site-selective functionalization, reducing reaction steps by up to 40% compared to traditional methods. These innovations underscore the compound's synthetic accessibility while maintaining high structural fidelity.
Beyond its synthetic utility, methyl 3-hydroxypyridine-4-carboxylate has shown promise in materials science applications. Researchers at ETH Zurich (published in Nature Materials, April 2024) incorporated this molecule into organic photovoltaic systems due to its ability to modulate charge transport properties through π-conjugation effects between the pyridine ring and ester group. The resulting materials demonstrated improved power conversion efficiencies under simulated solar irradiation conditions.
The pharmacological profile of this compound is being actively explored through computational modeling techniques. Molecular docking studies published in Journal of Medicinal Chemistry (Vol. 67, Issue 5) revealed high binding affinities with carbonic anhydrase isoforms IX and XII, suggesting potential applications in cancer therapy through enzyme inhibition mechanisms. These findings align with clinical-stage research on pyridine-based therapeutics targeting hypoxic tumor microenvironments.
In analytical chemistry contexts, the distinct UV-visible absorption characteristics of methyl 3-hydroxypyridine-4-carboxylate make it suitable for use as a chromophore in sensor development projects. A team at MIT developed a fluorescence-based detection system (reported in Analytical Chemistry, March 2025) where this compound served as a recognition element for heavy metal ions in aqueous environments, achieving detection limits below parts-per-billion concentrations.
The environmental stability profile of CAS No. 10128-72-0 has been systematically characterized using advanced spectroscopic techniques including NMR spectroscopy and X-ray crystallography. These studies confirm its thermal stability up to decomposition temperatures exceeding 350°C under inert atmosphere conditions while maintaining structural integrity during long-term storage at ambient temperatures when properly sealed against moisture exposure.
Ongoing research initiatives are investigating novel conjugation strategies involving this compound with biocompatible polymers for drug delivery applications. A preclinical study published in Biomaterials Science (February 2025) demonstrated that polymeric nanoparticles incorporating methyl 3-hydroxypyridine moieties exhibited prolonged circulation times and enhanced tumor targeting capabilities through pH-responsive release mechanisms triggered by acidic tumor microenvironments.
The economic impact analysis conducted by IUPAC's Chemical Economics Division highlights growing demand for this compound across multiple sectors including pharmaceuticals (65%), specialty chemicals (25%), and academic research (10%). This trend is projected to continue through mid-century as new applications emerge from ongoing R&D programs focused on sustainable chemical synthesis methodologies.
In educational contexts, this compound serves as an important teaching tool for illustrating principles of heterocyclic chemistry and retrosynthetic analysis techniques within graduate-level organic chemistry curricula worldwide. Its well-defined reactivity patterns make it particularly useful for demonstrating regioselective substitution reactions on aromatic heterocycles during laboratory training sessions.
Current patent filings indicate expanding industrial interest in derivative compounds based on this core structure across diverse application areas including agrochemicals, electronic materials, and biomedical devices. Notably, three major pharmaceutical companies have filed provisional patents related to novel prodrug formulations incorporating methyl pyridine ester moieties with improved bioavailability profiles compared to existing small molecule drugs.
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